N-[4-(Aminocarbonyl)-3-fluorophenyl]-2-methylalanine Methyl Ester
Overview
Description
N-[4-(Aminocarbonyl)-3-fluorophenyl]-2-methylalanine Methyl Ester is a synthetic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a fluorophenyl group, which imparts unique chemical properties. It is used in various scientific research applications, including drug discovery and protein structure studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Aminocarbonyl)-3-fluorophenyl]-2-methylalanine Methyl Ester typically involves the esterification of the corresponding amino acid with methanol in the presence of a catalyst such as trimethylchlorosilane. This method offers mild reaction conditions and good to excellent yields . Another approach involves the use of dendrimeric intermediates in a one-pot reaction, which provides a convenient and efficient route to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is also common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Aminocarbonyl)-3-fluorophenyl]-2-methylalanine Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[4-(Aminocarbonyl)-3-fluorophenyl]-2-methylalanine Methyl Ester has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of protein structures and functions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(Aminocarbonyl)-3-fluorophenyl]-2-methylalanine Methyl Ester involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its structural configuration and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- Alanine, N-[4-(aminocarbonyl)-3-chlorophenyl]-2-methyl-, methyl ester
- Alanine, N-[4-(aminocarbonyl)-3-bromophenyl]-2-methyl-, methyl ester
- Alanine, N-[4-(aminocarbonyl)-3-iodophenyl]-2-methyl-, methyl ester
Uniqueness
The presence of the fluorophenyl group in N-[4-(Aminocarbonyl)-3-fluorophenyl]-2-methylalanine Methyl Ester distinguishes it from other similar compounds. This group enhances its chemical stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 2-(4-carbamoyl-3-fluoroanilino)-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3/c1-12(2,11(17)18-3)15-7-4-5-8(10(14)16)9(13)6-7/h4-6,15H,1-3H3,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZPPQSTEMLROE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)NC1=CC(=C(C=C1)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801169184 | |
Record name | N-[4-(Aminocarbonyl)-3-fluorophenyl]-2-methylalanine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801169184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242137-21-8 | |
Record name | N-[4-(Aminocarbonyl)-3-fluorophenyl]-2-methylalanine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1242137-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-(Aminocarbonyl)-3-fluorophenyl]-2-methylalanine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801169184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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